N-(4-bromophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
This compound features a 1H-indole core substituted at the 1-position with an acetamide group bearing a 4-bromophenyl moiety. The 2-position of the indole is linked to a 1,3,4-oxadiazole ring substituted with a propan-2-yl group. This structure combines aromatic indole and oxadiazole systems, which are known for diverse bioactivities, including anticancer and enzyme inhibition properties. The bromophenyl group enhances lipophilicity and may influence receptor binding, while the oxadiazole contributes to metabolic stability .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O2/c1-13(2)20-24-25-21(28-20)18-11-14-5-3-4-6-17(14)26(18)12-19(27)23-16-9-7-15(22)8-10-16/h3-11,13H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZSDFYODUHWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the bromophenyl group with the indole-oxadiazole intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
N-(4-bromophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the oxadiazole and indole rings make this compound a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving brominated aromatic compounds.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and indole rings could participate in hydrogen bonding, π-π stacking, or hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Compounds:
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j)
- Structural Differences : Chlorobenzoyl and chlorofluorophenyl substituents.
- Impact : Increased halogenation may enhance cytotoxicity but reduce solubility compared to the target compound .
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
- Structural Differences : Benzofuran replaces indole; thioether linkage instead of direct oxadiazole-indole bonding.
- Impact : Benzofuran’s planar structure may alter π-π stacking interactions, affecting antimicrobial activity .
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Structural Differences: Pyridazinone core instead of indole; methoxybenzyl substituent. Impact: Acts as a potent FPR2 agonist, highlighting the role of bromophenyl in receptor selectivity .
Substitutions on the Oxadiazole Ring
Comparative Analysis:
- Indol-3-ylmethyl : Enhances π-stacking but may increase molecular weight, affecting pharmacokinetics .
Acetamide Side Chain Variations
Key Examples:
N-(4-Nitrophenyl)acetamide (10l)
- Impact : Nitro group increases electron-withdrawing effects, possibly enhancing oxidative stress in cancer cells .
N-(Pyridin-2-yl)acetamide (10m)
- Impact : Pyridine’s basicity may improve solubility but reduce blood-brain barrier penetration compared to bromophenyl .
Anticancer Potential
- N-(4-Bromophenyl)-FPR2 Agonists : Exhibit calcium mobilization in neutrophils (EC50: <10 µM), indicating bromophenyl’s role in GPCR targeting .
Enzyme Inhibition
- LOX Inhibition : Compound 8t (IC50: 45 µM) vs. Target Compound: Indole-oxadiazole hybrids often show moderate activity, but substituents like bromophenyl may enhance binding .
- α-Glucosidase Inhibition : Methoxy and nitro substituents (e.g., 10l, 8v) improve activity, suggesting target compound modifications could optimize this .
Physicochemical Properties
| Property | Target Compound* | 10j | 4b |
|---|---|---|---|
| Melting Point (°C) | Not reported | 192–194 | >300 |
| Molecular Weight (g/mol) | ~464 (estimated) | 487.3 | 485.5 |
| Yield | Not reported | 8% | Not reported |
*Estimated based on structural analogs.
- Melting Points : Higher melting points (e.g., 4b >300°C) correlate with polar groups (sulfamoyl), whereas alkyl groups (propan-2-yl) may lower it .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
